Diphenylmethyl isocyanide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Organic Synthesis

- Multicomponent Reactions: Diphenylmethyl isocyanide serves as a valuable building block in multicomponent reactions []. These reactions involve the simultaneous combination of several starting materials to form a single product, offering a convenient and efficient approach to synthesize complex molecules.

- Ugi Reaction: Notably, diphenylmethyl isocyanide is a key component in the Ugi reaction [], a powerful multicomponent reaction used to generate diverse peptidomimetics, which are molecules that mimic the structure and function of peptides. This reaction finds applications in drug discovery and the development of new materials.

Material Science

- Metal-Organic Frameworks (MOFs): Diphenylmethyl isocyanide is being explored for its ability to form coordination complexes with metal ions, which can be used as building blocks for the construction of Metal-Organic Frameworks (MOFs) []. MOFs are a class of porous materials with tunable properties, making them attractive candidates for gas storage, catalysis, and separation processes.

Medicinal Chemistry

- Drug Discovery: The unique chemical properties of diphenylmethyl isocyanide have sparked interest in its potential for drug discovery. Studies are ongoing to explore its ability to interact with specific biological targets and modulate their activity, potentially leading to the development of new therapeutic agents.

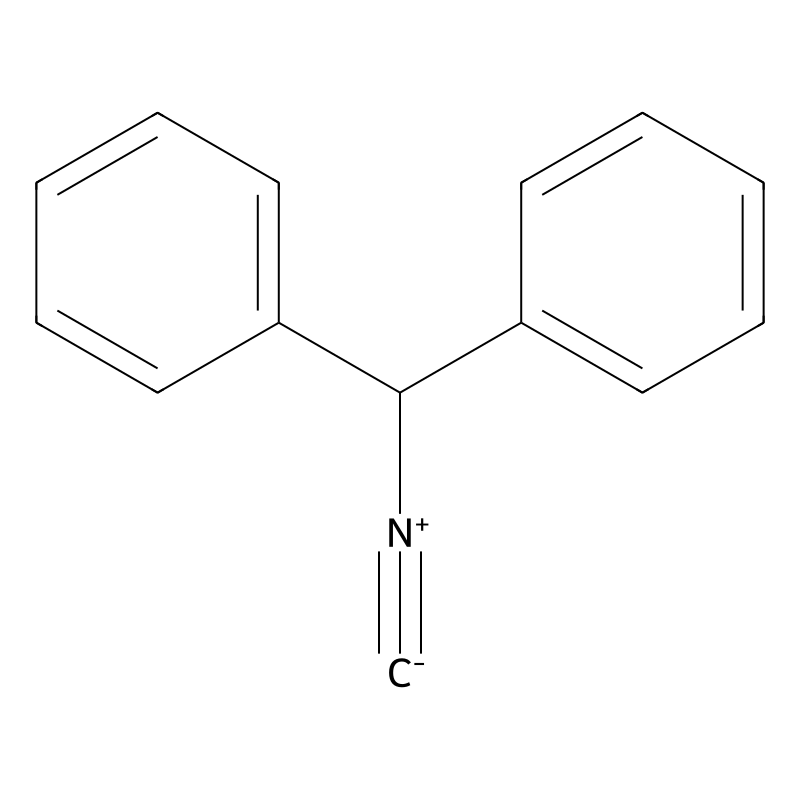

Diphenylmethyl isocyanide is an organic compound with the molecular formula . It is characterized by the presence of an isocyanide functional group, which consists of a carbon atom triple-bonded to a nitrogen atom, attached to a diphenylmethyl group. This compound belongs to the class of isocyanides, which are known for their unique reactivity and versatility in organic synthesis. Diphenylmethyl isocyanide exhibits significant structural stability due to the bulky diphenyl group, which can influence its chemical behavior and interactions.

- Nucleophilic Substitution Reactions: It can act as a nucleophile in reactions, where it attacks electrophiles, leading to the formation of new carbon-nitrogen bonds .

- Multicomponent Reactions: Diphenylmethyl isocyanide is often employed in multicomponent reactions such as the Ugi and Passerini reactions, allowing for the synthesis of complex molecules from simpler precursors .

- Hydrolysis: In acidic conditions, it can hydrolyze to form corresponding formamides, demonstrating its sensitivity to environmental conditions .

Diphenylmethyl isocyanide can be synthesized through several methods:

- From Formamides: This method involves dehydrating formamides using reagents such as phosphorus oxychloride or toluenesulfonyl chloride in the presence of a base .

- Carbylamine Reaction: Primary amines can be converted into isocyanides through a reaction with chloroform and a strong base, yielding diphenylmethyl isocyanide from diphenylmethylamine .

- Alternative Synthesis Routes: Other synthetic routes may include the use of alcohols or direct reactions involving diphenylmethanol derivatives under specific conditions .

Diphenylmethyl isocyanide has several applications in organic chemistry:

- Synthesis of Heterocycles: It serves as a building block for synthesizing various heterocycles, which are important in pharmaceuticals and agrochemicals .

- Ligands in Coordination Chemistry: Due to its ability to coordinate with metal centers, it can be used as a ligand in coordination complexes.

- Reagents in Organic Synthesis: Its unique reactivity allows it to be utilized in various organic transformations and multicomponent reactions.

Studies on the interactions of diphenylmethyl isocyanide with other compounds are crucial for understanding its reactivity and potential applications. Research indicates that it can interact with electrophiles and nucleophiles effectively due to its nucleophilic character. Additionally, its behavior in multicomponent reactions highlights its versatility as a reagent in synthetic chemistry .

Diphenylmethyl isocyanide shares structural and functional similarities with other isocyanides. Below are some comparable compounds:

| Compound Name | Molecular Formula | Notable Characteristics |

|---|---|---|

| Methyl isocyanide | Smallest member; highly reactive; used in industrial synthesis | |

| Phenyl isocyanide | More reactive than methyl; used in various organic reactions | |

| Benzyl isocyanide | Less sterically hindered; useful in nucleophilic substitutions |

Uniqueness of Diphenylmethyl Isocyanide

Diphenylmethyl isocyanide stands out due to its bulky diphenyl group, which provides enhanced stability compared to smaller isocyanides. This structural feature allows it to participate selectively in certain

Structural Characteristics

Diphenylmethyl isocyanide, with the molecular formula C₁₄H₁₁N and Chemical Abstracts Service registry number 3128-85-6, exhibits a distinctive structural configuration characterized by the presence of an isocyanide functional group attached to a diphenylmethyl moiety [1] [2]. The compound is systematically named as 1,1'-(isocyanomethylene)bis(benzene) and is also known by the alternative nomenclature [isocyano(phenyl)methyl]benzene [1] [2].

The molecular architecture of diphenylmethyl isocyanide features a central carbon atom bonded to two phenyl rings and an isocyanide group (-N≡C) [1] . This structural arrangement results in a molecular weight of 193.24 daltons [1] [4]. The isocyanide functional group is characterized by a carbon atom triple-bonded to a nitrogen atom, which distinguishes it from the related nitrile functional group where nitrogen is triple-bonded to carbon .

The bulky diphenyl group configuration provides significant steric hindrance around the reactive isocyanide center, which influences the compound's chemical behavior and reactivity patterns . The presence of two aromatic phenyl rings creates a conjugated system that can participate in electron delocalization, affecting the overall electronic properties of the molecule .

Spectroscopic Properties

The spectroscopic characteristics of diphenylmethyl isocyanide provide valuable insights into its molecular structure and electronic environment. While specific nuclear magnetic resonance and infrared spectroscopic data for diphenylmethyl isocyanide are limited in the available literature, the general spectroscopic properties of isocyanide functional groups have been extensively studied [5] [6].

Isocyanide compounds typically exhibit characteristic infrared absorption bands in the region of 2100-2200 cm⁻¹, corresponding to the carbon-nitrogen triple bond stretching vibration [5] [6]. For aromatic isocyanides like diphenylmethyl isocyanide, the exact frequency of this absorption can be influenced by the electronic properties of the attached aromatic system [5] [6].

The carbon-nitrogen stretching frequency in isocyanides is sensitive to the chemical environment, with electron-donating substituents typically causing a red-shift in the absorption frequency, while electron-withdrawing groups cause a blue-shift [5]. In protein-bound environments, isocyanide stretching frequencies have been observed to split into multiple peaks, indicating different conformational states of the ligand [5].

Nuclear magnetic resonance spectroscopy of isocyanide compounds reveals characteristic chemical shifts for the isocyanide carbon, which typically appears significantly downfield due to the electron-deficient nature of the carbon atom in the C≡N group [7]. The aromatic protons in diphenylmethyl isocyanide would be expected to appear in the typical aromatic region of 7-8 parts per million in proton nuclear magnetic resonance spectroscopy [7].

Crystallographic Data and Analysis

Crystallographic studies of related diphenylmethyl compounds provide structural insights that can be extrapolated to diphenylmethyl isocyanide. The crystallographic analysis of diphenylmethyl isothiocyanate, a closely related analog, reveals important structural parameters [8]. This compound crystallizes in the triclinic space group P1 with cell parameters a = 9.635(5) Å, b = 10.222(6) Å, c = 11.974(7) Å, and angles α = 98.491(13)°, β = 95.296(15)°, γ = 93.573(6)° [8].

The asymmetric unit of diphenylmethyl isothiocyanate contains two molecules with dihedral angles between the phenyl rings of 77.23(7)° and 86.30(7)°, indicating significant non-planarity in the molecular structure [8]. The absence of aromatic π-π stacking interactions in the crystal structure suggests that intermolecular interactions are primarily governed by van der Waals forces [8].

| Crystallographic Parameter | Value |

|---|---|

| Crystal System | Triclinic |

| Space Group | P1 |

| Cell Parameter a | 9.635(5) Å |

| Cell Parameter b | 10.222(6) Å |

| Cell Parameter c | 11.974(7) Å |

| Alpha Angle | 98.491(13)° |

| Beta Angle | 95.296(15)° |

| Gamma Angle | 93.573(6)° |

| Volume | 1157.9(11) ų |

| Z Value | 4 |

| Density | 1.292 Mg m⁻³ |

The crystallographic data indicates that the diphenylmethyl framework adopts a non-planar conformation with the two phenyl rings oriented at substantial angles to each other [8]. This structural feature is likely preserved in diphenylmethyl isocyanide and contributes to the steric bulk around the isocyanide functional group [8].

Electronic Properties

The electronic properties of diphenylmethyl isocyanide are fundamentally influenced by the unique electronic structure of the isocyanide functional group and the conjugated aromatic system. The isocyanide group exhibits both nucleophilic and electrophilic character, with the carbon atom serving as a nucleophilic center and the nitrogen atom capable of accepting electron density .

The electronic structure of isocyanides can be described through resonance forms, with contributions from both neutral (R-N≡C) and zwitterionic (R-N⁺≡C⁻) canonical structures [5]. The relative contribution of these resonance forms is influenced by the electron-donating or electron-withdrawing nature of the substituent group [5]. In diphenylmethyl isocyanide, the diphenylmethyl group acts as a moderate electron-donating substituent due to the aromatic system's ability to stabilize positive charge [5].

The carbon-nitrogen bond in isocyanides exhibits partial multiple bond character, with bond orders typically ranging between 2.5 and 3.0 depending on the substituent effects [5]. The electronic properties are further modulated by the aromatic π-system of the diphenyl groups, which can participate in extended conjugation with the isocyanide functionality .

Dipole moment calculations and experimental measurements for similar aromatic isocyanides indicate that these compounds possess moderate dipole moments, typically in the range of 3-5 Debye units, reflecting the polar nature of the carbon-nitrogen triple bond [5].

Physical Constants

The physical constants of diphenylmethyl isocyanide have been determined through experimental measurements and are summarized in the following table:

| Physical Property | Value | Reference |

|---|---|---|

| Molecular Weight | 193.24 g/mol | [1] [4] |

| Melting Point | 45-51°C | [4] [9] |

| Boiling Point | 140-142°C at 760 mmHg | [4] |

| Flash Point | 41°C (105.80°F) | [4] |

| Physical State | Crystalline needles | [9] |

| Color | Light yellow | [9] |

| Odor | Characteristic stench | [9] |

| Water Solubility | Insoluble | [9] |

The melting point range of 45-51°C indicates that diphenylmethyl isocyanide exists as a low-melting crystalline solid at room temperature [4] [9]. The boiling point of 140-142°C at standard atmospheric pressure reflects the moderate molecular weight and intermolecular interactions present in the compound [4]. The relatively low flash point of 41°C indicates that the compound is flammable and requires appropriate handling precautions [4].

The physical appearance as light yellow crystalline needles is characteristic of many aromatic isocyanide compounds [9]. The characteristic odor described as a "stench" is typical of isocyanide functional groups, which are known for their disagreeable smell even at low concentrations [9]. The insolubility in water is expected given the hydrophobic nature of the diphenylmethyl group and the poor hydrogen bonding capability of the isocyanide functionality [9].

Historical Synthesis Routes

The development of isocyanide synthesis began in 1859 when Lieke first prepared allyl isocyanide from allyl iodide and silver cyanide [1]. This pioneering work marked the beginning of systematic isocyanide chemistry and established the foundation for subsequent synthetic methodologies. The classical synthesis approaches were further developed in 1867 by Gautier and Hoffmann, who introduced complementary methods for isocyanide preparation [1].

Lieke-Meyer Method (1859)

The original Lieke-Meyer method involves the nucleophilic substitution of alkyl halides with silver cyanide to form isocyanides [2]. For diphenylmethyl isocyanide specifically, this approach utilizes diphenylmethyl halides with silver cyanide under controlled conditions . The reaction proceeds through nucleophilic substitution with inversion of configuration, producing the desired isocyanide with yields typically ranging from 40-60%. Despite its historical significance, this method suffers from limited substrate scope and requires careful handling of silver cyanide reagents.

Hoffmann Method (1867)

The Hoffmann method represents an alternative classical approach involving the treatment of primary amines with chloroform and strong bases such as potassium hydroxide under reflux conditions [2]. This method generates carbenes in situ, which subsequently react with amines to form isocyanides. While effective for primary amines, the harsh reaction conditions and moderate yields (50-70%) have limited its application in modern synthetic chemistry.

Early Formamide-Based Approaches

The transition from classical methods to more practical approaches began in the early 20th century with the development of formamide-based synthesis. Initial attempts utilized various dehydrating agents, including tosyl chloride and early phosphorus-based reagents, though these methods often required harsh conditions and produced variable yields [4].

Modern Synthetic Approaches

Formamide Dehydration with Phosphorus Oxychloride

The modern era of isocyanide synthesis began in 1958 with the introduction of efficient formamide dehydration methods [1]. The phosphorus oxychloride method represents one of the most widely adopted contemporary approaches for diphenylmethyl isocyanide synthesis. This method involves the dehydration of diphenylmethylformamide using phosphorus oxychloride in the presence of triethylamine at temperatures ranging from 0°C to room temperature [5] [6].

The reaction proceeds through initial activation of the formamide by phosphorus oxychloride, followed by elimination of water and phosphate byproducts to yield the desired isocyanide [7]. Modern optimization has achieved yields of 80-98% with reaction times reduced to less than 5 minutes under optimized conditions [5]. The method offers excellent functional group tolerance and can be conducted under relatively mild conditions compared to classical approaches.

Formamide Dehydration with p-Toluenesulfonyl Chloride

An environmentally favorable alternative involves the use of p-toluenesulfonyl chloride as the dehydrating agent [8]. This method has gained prominence due to its reduced toxicity profile compared to phosphorus oxychloride while maintaining comparable yields (70-98%) [8]. The reaction utilizes formamide, p-toluenesulfonyl chloride, and a suitable base under controlled conditions, offering a simplified reaction protocol and workup procedure.

XtalFluor-E Mediated Synthesis

Recent developments have introduced XtalFluor-E (diethylaminodifluorosulfinium tetrafluoroborate) as an efficient dehydrating agent for formamide conversion to isocyanides [9]. This method operates under mild conditions (-40°C to room temperature) and achieves yields up to 99% with excellent crude product purity [9]. The crystalline nature of XtalFluor-E provides enhanced thermal stability and ease of handling compared to traditional liquid dehydrating agents.

Burgess Reagent Application

The Burgess reagent (methyl N-(triethylammoniumsulfonyl)carbamate) offers another mild approach for formamide dehydration [10]. This method is particularly effective for substrates containing halide-sensitive functional groups, such as trimethylsilyl ether groups, which would be incompatible with traditional halide-based dehydrating agents [10]. The reaction proceeds under relatively mild conditions with good functional group tolerance.

Industrial Production Methods

Large-Scale Batch Processes

Industrial production of diphenylmethyl isocyanide typically employs optimized batch reactor systems utilizing the most cost-effective dehydrating agents [11]. The selection of specific reagents depends on economic factors, environmental considerations, and product purity requirements. Large-scale facilities often utilize phosphorus oxychloride-based processes due to their established reliability and high yields, though environmental concerns have driven interest in alternative approaches [11].

Continuous Flow Technology

Recent advances in continuous flow chemistry have enabled safer and more efficient isocyanide production [12]. Flow reactors offer improved heat and mass transfer, precise reaction control, and reduced exposure to hazardous reagents [12]. These systems allow for telescoped reactions and integrated downstream operations, minimizing intermediate isolation and improving overall process efficiency.

Process Optimization Strategies

Industrial synthesis optimization focuses on maximizing atom economy, minimizing waste generation, and ensuring consistent product quality [13]. Modern facilities employ advanced process control systems, automated handling equipment, and specialized ventilation systems to address safety and environmental concerns associated with isocyanide production [13].

Purification Techniques

Distillation Methods

Distillation remains one of the most commonly employed purification techniques for diphenylmethyl isocyanide [14]. The compound typically distills at 140-142°C at 760 mmHg, though vacuum distillation at reduced pressure is often preferred to minimize thermal decomposition [15]. Careful temperature control and the use of appropriate distillation columns are essential for achieving high purity products (85-95% typical purity).

Chromatographic Purification

Column chromatography on silica gel provides excellent purification for diphenylmethyl isocyanide, particularly when high purity is required [14]. Various eluent systems can be employed depending on the specific impurities present, with typical purities achieving 90-98%. The method offers versatility and good separation efficiency, though it can be time-consuming and solvent-intensive for large-scale applications.

Recrystallization Approaches

For crystalline forms of diphenylmethyl isocyanide, recrystallization from suitable organic solvents can achieve very high purities (95-99%) [14]. The selection of appropriate solvents is crucial for optimizing recovery and purity. Common recrystallization solvents include ethanol, acetone, and various hydrocarbon solvents, depending on the specific solubility characteristics of the compound.

Specialized Purification Methods

Advanced purification techniques include preparative high-performance liquid chromatography for analytical-grade materials and sublimation for volatile derivatives [14]. These methods, while expensive and not typically scalable, can achieve the highest purities (98-99%) required for specialized applications.

Challenges in Synthesis

Reagent Toxicity and Safety Concerns

One of the primary challenges in diphenylmethyl isocyanide synthesis involves the inherent toxicity of many traditional dehydrating agents [16]. Phosphorus oxychloride, phosgene derivatives, and related reagents require specialized handling procedures, dedicated ventilation systems, and extensive safety protocols [16]. These requirements significantly increase production costs and limit the accessibility of isocyanide synthesis to well-equipped facilities.

Product Instability and Decomposition

Diphenylmethyl isocyanide, like other isocyanides, exhibits sensitivity to acidic conditions, moisture, and elevated temperatures [14]. The compound can undergo polymerization, hydrolysis, or decomposition reactions that reduce yields and complicate purification processes [14]. Storage and handling protocols must account for these stability issues, often requiring inert atmosphere storage and temperature control.

Purification Difficulties

The purification of diphenylmethyl isocyanide presents unique challenges due to its sensitivity to acidic conditions commonly encountered in chromatographic systems [14]. Traditional purification methods may cause decomposition or rearrangement, leading to yield losses and impurity formation. The development of specialized purification protocols is often required for each specific synthetic route.

Substrate Scope Limitations

Many traditional synthetic methods exhibit limited functional group tolerance, restricting their applicability to simple substrate structures [17]. The presence of acid-sensitive, base-labile, or oxidatively unstable functional groups can interfere with synthesis or lead to unwanted side reactions. This limitation has driven the development of milder synthetic conditions and more selective reagents.

Environmental and Economic Considerations

The environmental impact of traditional isocyanide synthesis methods presents ongoing challenges [16]. Waste generation, toxic byproduct formation, and solvent consumption contribute to significant environmental footprints. Economic factors, including reagent costs, equipment requirements, and waste disposal expenses, affect the commercial viability of different synthetic approaches.

Scale-Up and Process Development

Transitioning from laboratory-scale to industrial production presents technical challenges related to heat transfer, mixing efficiency, and safety management [12]. The development of scalable processes requires careful consideration of reaction kinetics, thermodynamics, and engineering factors that may not be apparent at smaller scales.

| Synthesis Method | Typical Yield | Advantages | Limitations |

|---|---|---|---|

| POCl₃ Dehydration | 80-98% | High yields, fast reaction | Toxic reagent, harsh conditions |

| p-Tosyl Chloride | 70-98% | Less toxic, simplified workup | Requires excess reagents |

| XtalFluor-E | 80-99% | Mild conditions, high purity | Expensive reagent |

| Burgess Reagent | 70-90% | Functional group tolerance | Limited substrate scope |

| Mechanochemical | 70-95% | Reduced waste, safer | Specialized equipment |

| Continuous Flow | 75-95% | Improved safety, efficiency | Equipment requirements |

| Purification Method | Typical Purity | Advantages | Limitations |

|---|---|---|---|

| Distillation | 85-95% | Simple, effective | Temperature sensitivity |

| Column Chromatography | 90-98% | Versatile separation | Time-consuming |

| Recrystallization | 95-99% | High purity | Solubility dependent |

| Vacuum Distillation | 85-95% | Lower decomposition | Equipment requirements |

| Preparative HPLC | 98-99% | Highest purity | Not scalable |